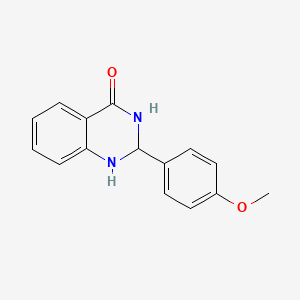

2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Description

2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a dihydroquinazolinone derivative characterized by a methoxy-substituted phenyl group at the C2 position of the quinazolinone core. Its structure is confirmed via spectroscopic methods such as IR, ¹H/¹³C NMR, and mass spectrometry (ESI-MS), with a reported melting point of 204–205°C . This compound is synthesized via condensation of anthranilamide with 4-methoxybenzaldehyde, often employing green catalysts like sulfonated magnetic spirulina (CoFe₂O₄-Sp-SO₃H) or reverse zinc oxide micelles to achieve high yields (up to 98%) in aqueous media . Microwave-assisted synthesis further enhances reaction efficiency, reducing time while improving purity .

Biological studies highlight its larvicidal activity against Anopheles arabiensis, a malaria vector, with computational models suggesting interactions with insecticidal targets like acetylcholinesterase .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-19-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9,14,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTAMNASXHFOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333123 | |

| Record name | 2-(4-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671923 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61195-16-2 | |

| Record name | 2-(4-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., OCH₃) increase solubility and stabilize resonance structures, as seen in the target compound’s high yield and crystallinity .

- Halogen substituents (F, Cl, Br) enhance bioactivity by improving lipophilicity and target binding. For example, 2-(4-fluorophenyl) derivatives show potent cathepsin B inhibition (IC₅₀ = 0.8 µM) .

Enzyme Inhibition

- 2-(4-Methoxyphenyl) : Moderate inhibition of cathepsin H (IC₅₀ = 4.2 µM) .

- 2-(4-Fluorophenyl) : Superior cathepsin B inhibition (IC₅₀ = 0.8 µM) due to electronegative F enhancing hydrogen bonding .

- 2-(4-Methylphenyl) : Highest cathepsin H inhibition (IC₅₀ = 3.1 µM), attributed to hydrophobic interactions .

Antiparasitic Activity

- Target Compound: Larvicidal LC₅₀ = 12.5 µg/mL against Anopheles arabiensis .

- 2-(p-Bromophenyl)-3-(diethylaminoethyl): Dual-stage antimalarial activity (EC₅₀ = 0.34–0.46 µM) .

Cytotoxicity

Biological Activity

2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the class of 2,3-dihydroquinazolin-4(1H)-ones, which have garnered attention due to their diverse biological activities. This article delves into the biological significance of this compound, highlighting its pharmacological properties, synthesis methodologies, and relevant case studies.

Synthesis

The synthesis of this compound has been achieved through various methods. One notable approach involves using a green synthetic protocol employing reverse zinc oxide micelles as catalysts in aqueous media. This method yields high efficiency and selectivity while maintaining environmental sustainability . The compound can also be synthesized through one-pot reactions using different catalysts under varying conditions, achieving yields upwards of 88% .

Anticancer Properties

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-ones exhibit significant anticancer properties. A study screening various derivatives against human cancer cell lines (including HT29 colon and MCF-7 breast cancer cells) revealed that certain analogues demonstrated sub-micromolar potency in inhibiting cell growth. For instance, compounds with specific substitutions at the quinazoline core showed broad-spectrum cytotoxicity .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in various physiological processes:

- Cholinesterase Inhibition : Certain derivatives have shown efficacy as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .

- PKC Inhibition : Selective protein kinase C (PKC) inhibitors have been developed from this scaffold, offering therapeutic avenues for cancer treatment .

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been documented. These compounds exhibit radical scavenging activities that could potentially mitigate oxidative stress-related disorders .

Case Study 1: Anticancer Activity

In a recent investigation, a series of 2-(4-methoxyphenyl)-substituted quinazolines were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds inhibited cell proliferation effectively at low concentrations, suggesting their potential as lead compounds for further development in anticancer therapies .

Case Study 2: Enzyme Inhibition

A study focusing on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by derivatives of this compound demonstrated promising results. The most effective compounds showed dual inhibition capabilities, making them suitable candidates for treating Alzheimer's disease .

Comparative Table of Biological Activities

Q & A

Q. Table 1: Synthesis Methods Comparison

| Catalyst | Solvent | Yield (%) | Reaction Time | Recyclability | Reference |

|---|---|---|---|---|---|

| HAP NPs | Water | 95 | 1.5 h | 3 cycles | |

| MgFe₂O₄@SiO₂–SO₃H | Solvent-free | 82–98 | 2 h | 5 cycles | |

| β-cyclodextrin-SO₃H | Water | 85–92 | 1 h | 3 cycles |

What spectroscopic techniques are critical for characterizing this compound?

Basic

1H/13C NMR and IR spectroscopy are essential for structural confirmation. Key spectral features include:

- 1H NMR : Methoxy protons at δ 3.74–3.75 ppm; NH protons at δ 6.05–6.19 ppm .

- 13C NMR : Carbonyl (C=O) at δ 160–164 ppm; methoxy carbon at δ 55–56 ppm .

- IR : C=O stretch at 1650–1663 cm⁻¹; NH stretch at 3288–3335 cm⁻¹ .

How can researchers resolve contradictions in reported spectral data for dihydroquinazolinone derivatives?

Advanced

Discrepancies in NMR/IR data (e.g., methoxy proton shifts in vs. ) arise from solvent effects, impurities, or crystallinity. Methodological steps:

Standardize conditions : Use deuterated solvents (DMSO-d6 or CDCl₃) and internal standards (TMS).

Cross-validate : Compare with HRMS and X-ray crystallography (if available) .

Check catalyst residues : Trace metals from heterogeneous catalysts may broaden peaks .

What strategies optimize the recyclability of heterogeneous catalysts in synthesizing this compound?

Q. Advanced

- Surface functionalization : SO₃H groups on MgFe₂O₄@SiO₂ enhance acid sites and stability .

- Post-reaction treatment : Wash catalysts with ethanol/acetone to remove organic residues .

- Characterization : Use FTIR and TEM to monitor structural integrity after cycles .

How does the choice of catalyst affect the reaction's green chemistry metrics?

Basic

Green catalysts like HAP NPs and β-cyclodextrin-SO₃H improve sustainability by:

- Reducing waste : Aqueous solvents replace toxic organics .

- Energy efficiency : Reactions complete in ≤2 hours at ≤90°C vs. traditional 12-hour reflux .

- Atom economy : MCRs minimize by-products (e.g., water as the sole by-product) .

What methodological considerations are critical when evaluating the biological activity of dihydroquinazolinone derivatives?

Q. Advanced

- Cell line selection : Use MCF-7 (breast cancer) and WRL-68 (normal liver) for cytotoxicity comparisons .

- Concentration gradients : Test 10–100 µM ranges to establish IC₅₀ values .

- Controls : Include carboxymethyl cellulose (CMC) for solubility and reference drugs (e.g., ciprofloxacin) .

How do structural modifications influence the physicochemical and biological properties of dihydroquinazolinone derivatives?

Q. Advanced

- Electron-withdrawing groups (e.g., nitro, chloro) enhance cytotoxicity (e.g., IC₅₀ = 12 µM for nitro derivatives) .

- Methoxy/ethoxy substitution : Increase solubility but reduce melting points (e.g., 204–205°C for methoxy vs. 243–245°C for dimethoxy) .

- Thiadiazole incorporation : Improves antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

What computational approaches support the design of novel dihydroquinazolinone derivatives?

Q. Advanced

- Molecular docking : Predict binding affinities to targets (e.g., DNA gyrase for antimicrobials) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

- DFT calculations : Optimize geometries and predict NMR/IR spectra for validation .

What is the proposed mechanism for catalytic synthesis using MgFe₂O₄@SiO₂ or HAP NPs?

Q. Advanced

Acid activation : SO₃H groups protonate aldehyde carbonyls, accelerating nucleophilic attack by amines .

Surface adsorption : HAP NPs provide basic sites for deprotonation, facilitating imine formation .

Cyclization : Intramolecular hydrogen bonding stabilizes the dihydroquinazolinone ring .

How can researchers address low yields in scale-up synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.